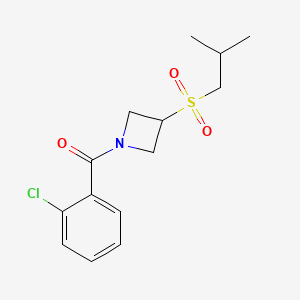
(2-Chlorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, commonly known as AZD-3965, is a potent inhibitor of monocarboxylate transporters (MCTs). MCTs are a family of transporters that facilitate the movement of lactate and other monocarboxylates across the plasma membrane. AZD-3965 has been studied for its potential use in cancer therapy, as MCTs are upregulated in many types of cancer cells.
Applications De Recherche Scientifique
Synthetic Methods and Chemical Reactivity
- The research on azetidinones, such as the work by Wang et al. (2008), demonstrates the utility of chiral azetidine rings in catalytic asymmetric addition reactions. These reactions are crucial for synthesizing enantiopure compounds, highlighting the potential of azetidinone derivatives in synthetic chemistry. The study achieved high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, suggesting that azetidinone structures can serve as effective chiral units for asymmetric induction (Wang et al., 2008).
Pharmacological Activity
- Mistry and Desai (2006) synthesized nitrogen and sulfur-containing heterocyclic compounds, demonstrating the versatility of azetidinone derivatives in creating pharmacologically active substances. Their research focused on antimicrobial activity against various bacterial and fungal strains, showcasing the potential of azetidinone derivatives in developing new antibacterial and antifungal agents (Mistry & Desai, 2006).
Antimicrobial and Anticancer Potential
- Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives from azetidinone precursors, evaluating their antimicrobial and anticancer activities. This study indicates the broad spectrum of biological activities that can be targeted through the synthesis and modification of azetidinone-based compounds, emphasizing their role in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propriétés
IUPAC Name |
(2-chlorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLCJNZTZOAACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

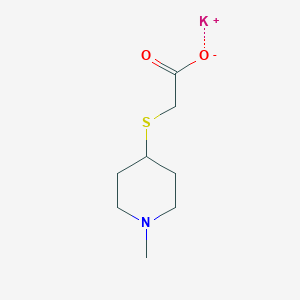
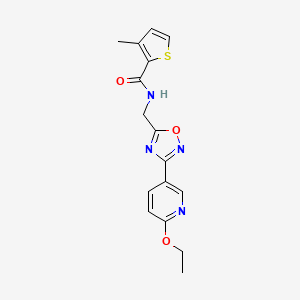
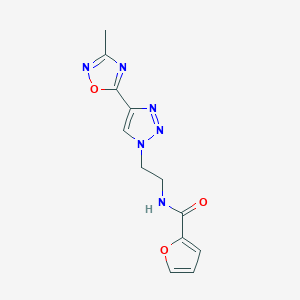
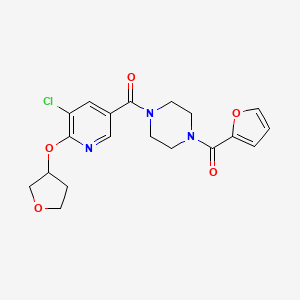
![2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2567666.png)
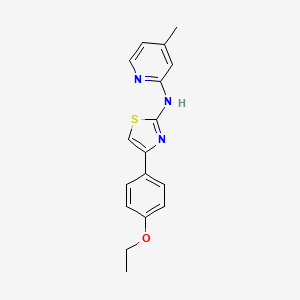
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2567669.png)
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2567672.png)
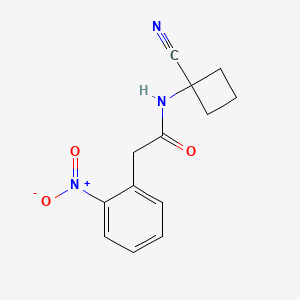
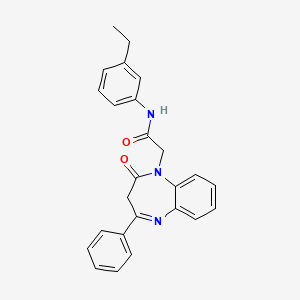


![4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2567680.png)
